4-(4-Butoxyphenyl)thio-1-nitrobenzene
Description
4-(4-Butoxyphenyl)thio-1-nitrobenzene is a sulfur-containing aromatic compound characterized by a nitro group at the para position of a benzene ring and a 4-butoxyphenylthio substituent. For instance, derivatives with nitro and sulfur-containing substituents are often intermediates in pharmaceuticals or agrochemicals .
Properties
CAS No. |
62248-47-9 |
|---|---|
Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)sulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C16H17NO3S/c1-2-3-12-20-14-6-10-16(11-7-14)21-15-8-4-13(5-9-15)17(18)19/h4-11H,2-3,12H2,1H3 |
InChI Key |
HPBXLRFQIYLFHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
a) 4-(4-Nitrophenyl)thiomorpholine
- Structure : Features a thiomorpholine ring (a six-membered heterocycle with sulfur and nitrogen) attached to a nitrobenzene group.
- Synthesis: Prepared via nucleophilic aromatic substitution (NAS) between 4-fluoronitrobenzene or 4-chloronitrobenzene and thiomorpholine in solvents like 1-butanol .
- Key Differences : The thiomorpholine ring introduces steric hindrance and basicity absent in 4-(4-Butoxyphenyl)thio-1-nitrobenzene. The latter’s butoxy group enhances lipophilicity compared to the polar thiomorpholine.
b) 1-Benzyloxy-4-nitrobenzene
- Structure : Contains a benzyloxy group (O–CH₂C₆H₅) instead of the thioether and butoxyphenyl substituent.
- Reactivity : The nitro group directs electrophilic substitution reactions to the meta position, while the thioether in 4-(4-Butoxyphenyl)thio-1-nitrobenzene may activate adjacent positions differently due to sulfur’s polarizability.
c) Dyclonine Hydrochloride
- Structure: Shares the 4-butoxyphenyl group but incorporates a piperidinyl-propanone backbone instead of a nitrobenzene core.
- Functionality : The butoxy group in both compounds likely contributes to similar solubility profiles (moderate polarity), but Dyclonine’s tertiary amine and ketone groups enable pharmacological activity, unlike the inert nitro group in 4-(4-Butoxyphenyl)thio-1-nitrobenzene .
Physicochemical Properties
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